4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline
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Overview
Description
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of an amino group attached to a phenyl ring, along with a substituted alkylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with aniline in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler analog with a single amino group attached to a phenyl ring.
N-Phenylaniline: Similar structure but lacks the substituted alkylidene group.
4-Methylpentan-2-one: A precursor in the synthesis of the compound.
Uniqueness
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline is unique due to the presence of both an imine and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
63302-40-9 |
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Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(4-methylpentan-2-ylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C18H22N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3 |
InChI Key |
QJHCXGTXFSXOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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